molecular formula C10H9NO3 B12166894 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

Cat. No.: B12166894
M. Wt: 191.18 g/mol
InChI Key: VLUHWRUEXBKQLI-UHFFFAOYSA-N
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Description

4,7-Dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is a bicyclic heterocyclic compound featuring a pyridine ring fused with a pyran moiety, substituted with methyl groups at positions 4 and 6. The pyridine ring introduces nitrogen into the aromatic system, distinguishing it from oxygen-containing pyrano-pyran-diones or benzene-fused analogs.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione

InChI

InChI=1S/C10H9NO3/c1-5-3-8(12)14-7-4-6(2)11-10(13)9(5)7/h3-4,9H,1-2H3

InChI Key

VLUHWRUEXBKQLI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=CC(=NC(=O)C12)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,7-dimethyl-2H-pyrano[3,2-c]pyridine-2,5(6H)-dione with suitable reagents to form the desired compound . The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps like recrystallization and purification to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product .

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of pyridine derivatives, including 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione. Pyridine moieties have been shown to inhibit various cancer-related targets:

  • Inhibition of Tubulin Polymerization : Compounds containing pyridine structures have been reported to disrupt microtubule dynamics by inhibiting tubulin polymerization, which is crucial for cancer cell division .
  • Targeting Kinases and Enzymes : Various derivatives have demonstrated inhibitory effects on kinases and enzymes such as topoisomerase and carbonic anhydrase. These interactions are vital for developing novel anticancer therapies .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research indicates that certain pyridine derivatives exhibit significant antibacterial and antifungal properties. For instance:

  • Synthesis of Derivatives : Derivatives synthesized from pyrano-pyridine frameworks have shown promising activity against a range of microbial strains . The structure-activity relationship (SAR) studies reveal that modifications to the pyridine ring can enhance antimicrobial efficacy.

Biological Studies and Case Examples

Several case studies demonstrate the biological activities associated with 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione:

StudyFindingsImplications
Chen et al. (2024)Identified novel derivatives with significant anticancer activity against HeLa cellsSupports further development as a potential anticancer agent
Kumar et al. (2023)Reported antimicrobial activity against various bacterial strainsSuggests potential use in treating infections
Yang et al. (2022)Evaluated SAR for IDO1 inhibitors derived from similar structuresHighlights the importance of structural modifications for enhancing activity

Mechanism of Action

The mechanism of action of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes critical differences between 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione and analogous compounds from the literature:

Compound Core Structure Substituents Key Features Synthesis Method Bioactivity (if reported)
4,7-Dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione Pyrano[3,2-c]pyridine 4-Me, 7-Me Nitrogen-containing aromatic system; enhanced lipophilicity due to methyl groups Likely via condensation/cyclization (inferred) Not reported in evidence
Pyrano[3,2-c]benzo[b]pyran-2,5-dione (6c) Pyrano[3,2-c]benzo[b]pyran 4-OH (hydroxy) Oxygen-rich fused system; polar hydroxy group increases solubility Condensation with CAN Not reported
3,4-Dihydro-4-phenylpyrano[3,2-c][1]benzopyran-2,5-dione (73) Pyrano[3,2-c]benzopyran 4-Ph (phenyl) Bulky phenyl substituent; high steric hindrance Condensation with benzylidenemalononitrile Not reported
4H,9H-Furo[3,2-c]pyrano[3,4-e]pyran-4,9-dione (8) Furopyrano-pyran None Oxygen-only fused system; planar structure CAN-mediated cyclization Not reported
(3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (6) Piperazine-2,5-dione 3-benzylidene, 6-isobutyl Non-fused dione; antiviral activity (IC₅₀ = 28.9 μM vs H1N1) Marine actinomycete fermentation Anti-H1N1

Key Observations:

Heteroatom Influence: The pyridine nitrogen in the target compound enhances electron-withdrawing effects compared to oxygen-based pyrano-pyran-diones (e.g., 6c, 8) or benzene-fused analogs (e.g., 73). This may improve binding to biological targets via hydrogen bonding or dipole interactions .

Substituent Effects: Methyl groups at positions 4 and 7 increase lipophilicity compared to polar substituents like hydroxy (6c) or bulky phenyl groups (73). This could enhance blood-brain barrier penetration or metabolic stability . Piperazine-2,5-diones (e.g., 6) exhibit antiviral activity, but their non-fused, flexible structures differ significantly from the rigid bicyclic framework of the target compound .

Synthetic Routes: Pyrano-pyran-diones (6c, 8) are synthesized via Ce(IV)-mediated cyclization , while benzopyrano-diones (73) require condensation with malononitrile derivatives . The target compound likely follows analogous cyclization or condensation steps, adjusted for pyridine ring incorporation.

Research Implications and Gaps

  • Bioactivity: While piperazine-2,5-diones (6, 7) show antiviral activity , the rigid pyrano-pyridine-dione scaffold may offer novel biological interactions.
  • Synthetic Optimization : The methyl substituents in the target compound may necessitate tailored catalysts or protecting groups during synthesis, differing from methods used for hydroxy- or phenyl-substituted analogs .
  • Physicochemical Properties : Computational modeling could predict solubility, logP, and stability differences arising from nitrogen incorporation and methyl substitution.

Biological Activity

4,7-Dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including its synthesis, mechanisms of action, and therapeutic potential based on diverse studies.

Chemical Structure and Synthesis

The structure of 4,7-dimethyl-4aH-pyrano[3,2-c]pyridine-2,5-dione features a pyrano-pyridine framework which is known for various pharmacological properties. The synthesis typically involves cyclization reactions that can be optimized for yield and purity. Recent methodologies include microwave-assisted synthesis and multi-step reactions that enhance efficiency.

Anticancer Activity

Recent studies have shown that derivatives of pyrano[3,2-c]pyridine compounds exhibit significant anticancer properties. For instance, a related compound demonstrated potent inhibitory activity against PARP-1 with IC50 values as low as 3.61 nM, outperforming the reference drug Olaparib (IC50 = 5.77 nM) .

Table 1: Inhibitory Activity Against PARP-1

CompoundIC50 (nM)pIC50
S149.06 ± 2.327.31
S24.06 ± 0.188.39
S371.41 ± 4.127.15
S414.94 ± 1.037.82
S511.07 ± 0.767.96
S6114.95 ± 7.226.94
S73.61 ± 0.158.44
S815.79 ± 0.867.80
S948.55 ± 3.257.31
S1016.16 ± 0.887.79
Olaparib 5.77 ± 0.26 8.24

This table illustrates the potency of various synthesized compounds against PARP-1, highlighting the potential of pyrano derivatives in cancer therapy.

Neuroprotective Effects

Further investigations into the neuroprotective properties of pyrano[3,2-c]pyridines have revealed their ability to inhibit monoamine oxidase (MAO) enzymes, which are implicated in neurodegenerative diseases such as Alzheimer's . One derivative exhibited an IC50 value of approximately 0.89μM0.89\mu M against MAO-B, suggesting potential for developing treatments for neurodegenerative conditions.

Antimicrobial Activity

Although less studied than anticancer properties, some derivatives have shown antimicrobial activity against various pathogens . The structural motifs in these compounds can be linked to their ability to disrupt microbial cell processes.

Case Studies

Several case studies illustrate the biological activities of pyrano derivatives:

  • Anticancer Efficacy : A study evaluated the effects of synthesized pyrano derivatives on human cancer cell lines (MCF-7 and HCT116). The results indicated significant cytotoxicity with IC50 values indicating strong growth inhibition.
  • Neuroprotection : In vitro studies on neuroblastoma cells demonstrated that certain derivatives improved cell viability in conditions mimicking oxidative stress induced by amyloid-beta peptides.

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